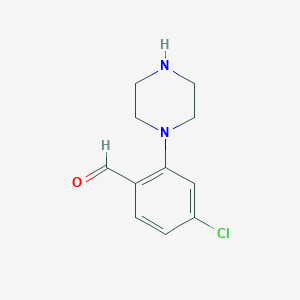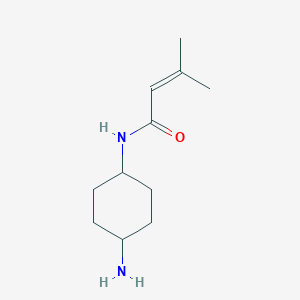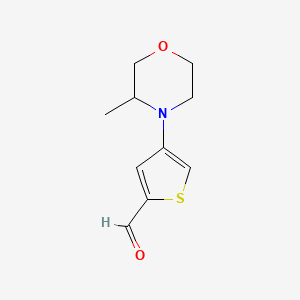
4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a morpholine derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) . Another approach is the chloromethylation of thiophene, followed by subsequent reactions to introduce the morpholine moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the morpholine moiety can form hydrogen bonds with target proteins, influencing their function and activity .
類似化合物との比較
Thiophene-2-carbaldehyde: Lacks the morpholine moiety, making it less versatile in forming hydrogen bonds.
4-(Morpholin-4-yl)thiophene-2-carbaldehyde: Similar structure but without the methyl group on the morpholine ring, potentially altering its biological activity.
Uniqueness: 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the morpholine and thiophene moieties, which confer distinct chemical and biological properties. The methyl group on the morpholine ring may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-8-6-13-3-2-11(8)9-4-10(5-12)14-7-9/h4-5,7-8H,2-3,6H2,1H3 |
InChIキー |
TWAVLKOXNGUWAB-UHFFFAOYSA-N |
正規SMILES |
CC1COCCN1C2=CSC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13178977.png)
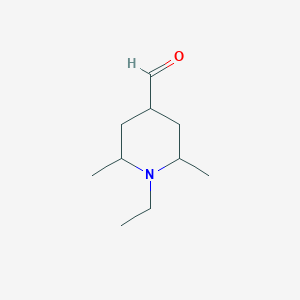

![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13179004.png)
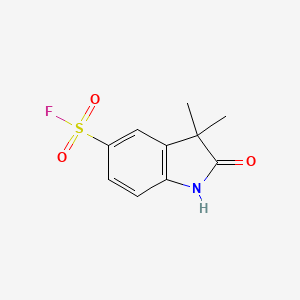
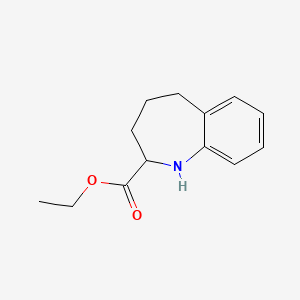
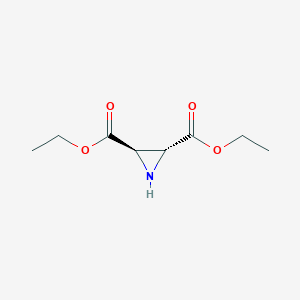
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13179022.png)
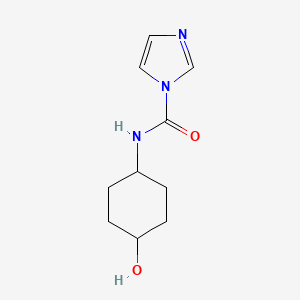
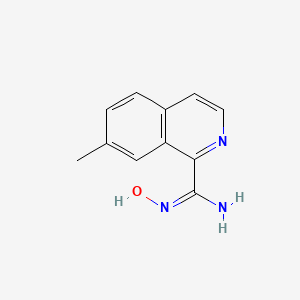
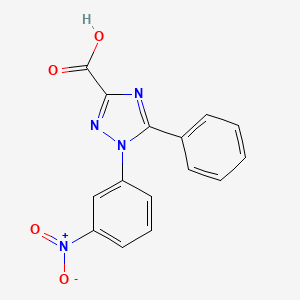
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13179052.png)
